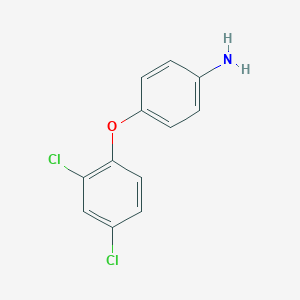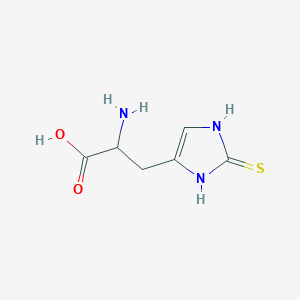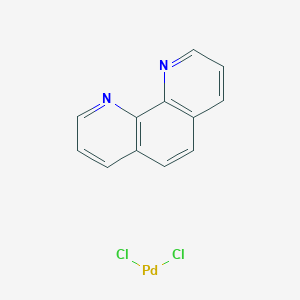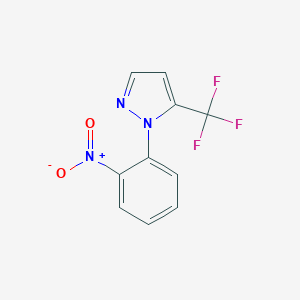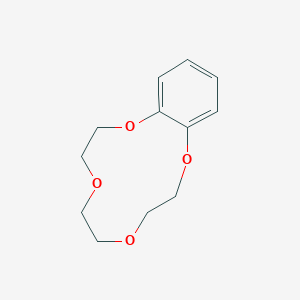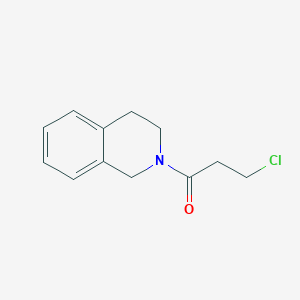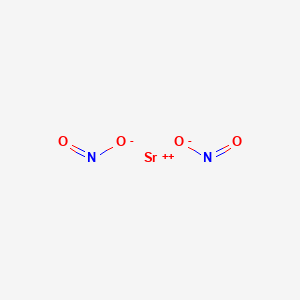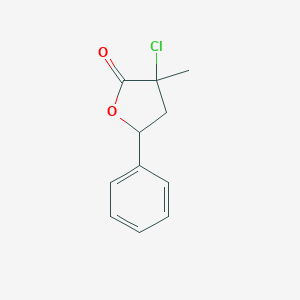
3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one, also known as Clonitazene, is a synthetic opioid analgesic that was first synthesized in the 1950s. It has been found to be a potent painkiller and has been used in scientific research to study the opioid receptor system.
Mécanisme D'action
3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one acts on the mu-opioid receptor in the brain and spinal cord, producing analgesia and other effects. It also activates the reward pathway in the brain, leading to feelings of euphoria and reinforcing its addictive potential.
Biochemical and Physiological Effects
3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, constipation, and nausea. It also has a high potential for abuse and dependence, making it a dangerous drug to use recreationally.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, it also has several limitations, including its potential for abuse and dependence and its potential to cause respiratory depression and other adverse effects.
Orientations Futures
There are several future directions for research on 3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one, including studying its effects on different opioid receptors and developing safer and more effective opioid analgesics. Additionally, research on the mechanisms of addiction and withdrawal associated with 3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one could lead to new treatments for opioid addiction.
Méthodes De Synthèse
3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one can be synthesized by reacting 3-chlorobenzoyl chloride with dihydro-3-methyl-5-phenylfuran-2(3H)-one in the presence of a base such as triethylamine. The resulting product is then reduced with lithium aluminum hydride to produce 3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one.
Applications De Recherche Scientifique
3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one has been used in scientific research to study the opioid receptor system. It has been found to bind to the mu-opioid receptor with high affinity and has potent analgesic effects. It has also been shown to have a high potential for abuse and dependence, making it a useful tool for studying addiction and withdrawal.
Propriétés
Numéro CAS |
15121-77-4 |
|---|---|
Nom du produit |
3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one |
Formule moléculaire |
C11H11ClO2 |
Poids moléculaire |
210.65 g/mol |
Nom IUPAC |
3-chloro-3-methyl-5-phenyloxolan-2-one |
InChI |
InChI=1S/C11H11ClO2/c1-11(12)7-9(14-10(11)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
Clé InChI |
IVPWPXOKZYCQNZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(OC1=O)C2=CC=CC=C2)Cl |
SMILES canonique |
CC1(CC(OC1=O)C2=CC=CC=C2)Cl |
Autres numéros CAS |
15121-77-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



